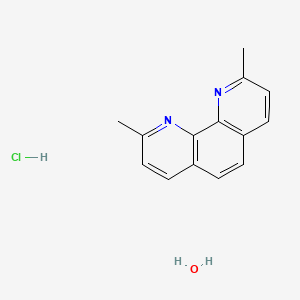

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

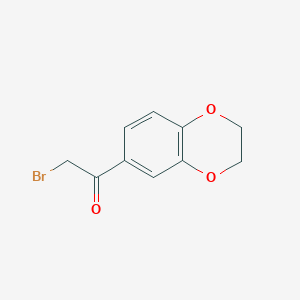

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is a chemical compound used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones .

Synthesis Analysis

The synthesis of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate involves complex chemical reactions . It has been used as a precursor for the preparation of uniform spherical NiO nanoparticles via the thermal decomposition method . It is also used in Zn-catalyzed allylation reactions of aldehydes with allyl boronates to prepare α-addition products with high diastereoselectivities .Molecular Structure Analysis

The molecular structure of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is complex and detailed analysis can be found in specific scientific publications .Chemical Reactions Analysis

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used in various chemical reactions. For instance, it is used as a reagent for the spectrophotometric determination of copper . It is also used as an intermediate in medicine and chemical research .Physical And Chemical Properties Analysis

The molecular formula of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is C14H15ClN2O, and its molecular weight is 262.73 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It is slightly soluble in water and light petroleum, and soluble in methanol, ethanol, acetone, ether, and benzene .Wissenschaftliche Forschungsanwendungen

Chelation and Complex Formation

2,9-Dimethyl-1,10-phenanthroline: acts as an efficient chelating agent due to its ability to form complexes with metals. It is particularly noted for forming a complex with Cu+ ions, which is formed by the reduction of Cu+2 by hydroxylamine hydrochloride . This complex formation is fundamental in various analytical procedures, such as the determination of copper ions in aqueous solutions.

Electrochemiluminescence

This compound is involved in producing electrochemiluminescence when it forms a complex with copper ions . This property is utilized in creating highly sensitive detection methods for copper, which can be applied in environmental monitoring and medical diagnostics.

Spectrophotometric Analysis

2,9-Dimethyl-1,10-phenanthroline: is used for the spectrophotometric determination of copper. It serves as a reagent that reacts with copper to produce a colored complex whose intensity can be measured and used to quantify copper concentrations in various samples .

Oxidation Reactions

In synthetic chemistry, this compound acts as a ligand for alcohol oxidation with palladium in water/DMSO mixtures . This application is significant in the synthesis of complex organic molecules and pharmaceuticals.

Analytical Reagent

It is used as an analytical reagent for the determination of copper in water-ethanol solutions using thermal-lens spectrometry. This technique allows for the sensitive detection of trace amounts of copper in complex matrices .

Pharmaceutical Analysis

The compound finds application in the pharmaceutical industry for the analysis of drugs like captopril. It forms a complex with the drug, which can then undergo a series of reactions for spectrophotometric detection . This method is crucial for quality control and ensuring the correct dosage of pharmaceuticals.

Synthesis of Aryl Ketones

2,9-Dimethyl-1,10-phenanthroline: is utilized in the synthesis of aryl ketones, which are valuable intermediates in the production of various aromatic compounds. Aryl ketones have applications ranging from fragrances to pharmaceuticals .

Colorimetric Determination

As a colorimetric reagent, it is used for the visual determination of copper. This application is particularly useful in educational settings and for quick field tests where sophisticated equipment may not be available .

Wirkmechanismus

Target of Action

The primary target of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate, also known as Neocuproine, is copper (I) . This compound acts as a chelating agent, selectively binding to copper (I) ions .

Mode of Action

Neocuproine interacts with its target, copper (I), by forming a complex, [Cu(neocuproine)2]+ . This interaction is facilitated by the nitrogen donor sites on the Neocuproine molecule . The resulting complex has a deep orange-red color .

Biochemical Pathways

The biochemical pathways affected by Neocuproine primarily involve copper (I) ions. The formation of the [Cu(neocuproine)2]+ complex can inhibit certain biochemical reactions. For instance, the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols is inhibited by Neocuproine .

Pharmacokinetics

Its solubility in various solvents such as ethanol, acetone, ether, benzene, and light petroleum suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Neocuproine’s action are diverse. For example, it has been found to cause fragmentation and disappearance of melanin in adult zebrafish melanocytes . Additionally, cells expressing eGFP have been observed to lose eGFP fluorescence in the presence of Neocuproine .

Action Environment

The action, efficacy, and stability of Neocuproine can be influenced by various environmental factors. For instance, the availability of copper (I) ions in the environment is crucial for Neocuproine’s action

Safety and Hazards

Zukünftige Richtungen

The future directions of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate research and application are broad. It is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones , suggesting potential applications in organic synthesis and pharmaceutical research.

Eigenschaften

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDYLFLZNGECIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303136-82-5, 332360-00-6 |

Source

|

| Record name | Neocuproine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)